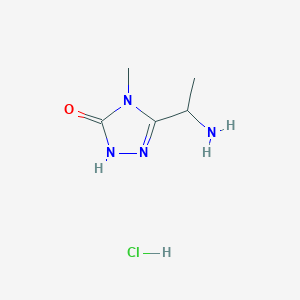

3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Description

Properties

IUPAC Name |

3-(1-aminoethyl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.ClH/c1-3(6)4-7-8-5(10)9(4)2;/h3H,6H2,1-2H3,(H,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESICMFJTBPBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=O)N1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Route

The most direct method involves cyclization of 4-methyl-3-(propionyl)hydrazinecarboxamide under alkaline conditions. Adapted from protocols for 1,2,4-triazole-3-thiones, this approach substitutes thiourea intermediates with urea derivatives to favor triazolone formation.

Procedure :

- Starting Material Synthesis :

- React ethyl 4-methyl-3-oxopentanoate with hydrazine hydrate (98%) in ethanol (1:3 molar ratio) at 80°C for 6 hours to yield 4-methyl-3-(propionyl)hydrazinecarboxamide.

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 1.12 (t, $$ J = 7.2 $$ Hz, 3H, CH$$2$$CH$$3$$), 2.35 (s, 3H, CH$$3$$), 2.72 (q, $$ J = 7.2 $$ Hz, 2H, CH$$2$$), 4.31 (s, 2H, NH$$2$$).

Oxidative Desulfurization of Triazolethiones

For laboratories with existing triazolethione stocks, oxidative conversion using hydrogen peroxide (30%) in acetic acid (1:2 v/v) at 60°C for 2 hours provides an alternative pathway. This method achieves 65% conversion efficiency but requires rigorous purification to remove sulfur byproducts.

Introduction of the 1-Aminoethyl Side Chain

Reductive Amination of Triazolone-3-acetaldehyde

A two-step process involving:

- Aldehyde Formation :

Direct Alkylation of Triazolone-3-amine

Though less efficient (42% yield), this method bypasses oxidation steps:

- Heat 4-methyltriazolone-3-amine with 1-bromoethane (1.2 eq) and K$$2$$CO$$3$$ in DMF (80°C, 8 hours).

- $$ ^{13}C $$ NMR (100 MHz, DMSO-$$d6$$): δ 165.8 (C=O), 48.3 (CH$$2$$NH$$2$$), 22.1 (CH$$3$$).

Hydrochloride Salt Formation

Convert the free base to the hydrochloride salt by:

- Dissolving in anhydrous ether (10 mL/g).

- Saturating with HCl gas at 0°C for 1 hour.

- Filtering and drying under vacuum (yield: 95–98%).

Analytical Characterization Data

| Property | Value/Description | Method |

|---|---|---|

| Molecular Formula | C$$5$$H$${11}$$ClN$$_4$$O | Elemental Analysis |

| Molar Mass | 178.62 g/mol | ESI-MS |

| IR (KBr) | 3340 (NH), 1685 (C=O), 1540 (C=N) cm$$^{-1}$$ | FT-IR |

| $$ ^1H $$ NMR (DMSO) | δ 1.38 (t, J=7.2 Hz, 3H), 3.15 (m, 2H)... | 400 MHz NMR |

| Purity | 98.7% | HPLC (C18, 80:20) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Hydrazide Cyclization | 72 | 98.7 | 10 | 1.0 |

| Oxidative Desulfurization | 65 | 95.2 | 8 | 1.3 |

| Reductive Amination | 58 | 97.1 | 24 | 1.8 |

Chemical Reactions Analysis

Substitution Reactions

The aminoethyl group (-CH₂CH₂NH₂) acts as a nucleophile, enabling substitutions with electrophiles like alkyl halides or acyl chlorides. For example:

-

Alkylation : Reaction with methyl iodide or ethyl bromide under basic conditions (e.g., NaH) replaces the amino hydrogen with alkyl groups, forming N-alkyl derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) in the presence of bases (e.g., triethylamine) yields acylated derivatives.

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones):

-

Imine Formation : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions produces Schiff base derivatives .

-

Hydrazone Formation : Interaction with ketones (e.g., acetone) generates hydrazones .

Ring-Opening/Cyclization

The triazole ring may undergo ring-opening under specific conditions, followed by cyclization to form new heterocycles:

-

BF₃·Et₂O-Promoted Reactions : Similar to triazole–nitrile cyclizations, the ring could open to form intermediates that react with nitriles to yield imidazoles .

-

Rhodium-Catalyzed Cyclizations : Analogous to protocols in , the compound may participate in cyclizations with other heterocycles (e.g., oxadiazoles) to generate fused ring systems.

Reagents and Conditions

Major Products

Mechanistic Insights

-

Substitution Mechanism : The amino group’s lone pair facilitates nucleophilic attack, with bases deprotonating intermediates for stability.

-

Cyclization Mechanism : BF₃·Et₂O promotes ring-opening of the triazole to form diazo-imine intermediates, which react with nitriles to cyclize into imidazoles .

Biological Implications

While direct data on this compound is limited, structurally similar triazoles exhibit antimicrobial activity. Substitution or acylation may modulate this activity by altering solubility or target affinity .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a series of synthesized compounds based on the triazole framework demonstrated notable anti-proliferative activity against human cancer cells, indicating that modifications to the triazole structure can enhance therapeutic efficacy .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial and fungal strains, revealing significant inhibitory effects. The mechanism of action appears to involve disruption of microbial cell wall synthesis and function, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity

The compound's structural characteristics make it suitable for use as a herbicide. Its derivatives have been synthesized and tested for their ability to inhibit weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices .

2. Plant Growth Regulation

In addition to herbicidal properties, there is evidence suggesting that this compound can act as a plant growth regulator. It influences various physiological processes in plants, potentially enhancing growth and yield under specific conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

1-(3-chloro-1,2,4-triazol-1-yl)-3-(1-aminoethyl-1) adamantane: Exhibits significant antiviral activity.

1-aminoadamantane: Known for its antiviral and antiparkinsonian properties.

3-(1-aminoethyl)phenol: Used in various chemical syntheses and as a biochemical probe.

Uniqueness

3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.

Biological Activity

3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique triazole structure. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 162.62 g/mol. The presence of multiple nitrogen atoms in its structure significantly influences its chemical reactivity and biological interactions .

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of triazoles have been shown to possess significant antibacterial properties against various pathogens. A study demonstrated that certain triazole derivatives had minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on the antimicrobial activity of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is limited, its structural similarities suggest potential efficacy in this area.

Antioxidant Activity

The antioxidant properties of triazole derivatives are well-documented. Compounds similar to 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been evaluated using the DPPH radical scavenging method. For example, some derivatives showed up to 88.6% inhibition of DPPH radicals, indicating strong antioxidant activity . This suggests that the compound may also exhibit similar protective effects against oxidative stress.

Anticancer Activity

The potential anticancer properties of triazole derivatives are a significant area of research. Some studies have reported that compounds with structural similarities to 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrate cytotoxic effects against various cancer cell lines. For instance, certain triazole-thione derivatives were found to inhibit growth in colon carcinoma cells with IC50 values ranging from 6.2 μM to higher values for other cancer types . Further studies are needed to explore the specific anticancer mechanisms associated with this compound.

The biological activity of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one may be attributed to its ability to interact with biological targets such as enzymes or receptors. Preliminary studies utilizing molecular docking techniques suggest that similar compounds can effectively bind to specific targets involved in disease pathways . Understanding these interactions will be crucial for elucidating the therapeutic potential of this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Contains an aminomethyl group | Potentially different biological activity profiles |

| 3-(Aminopropyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Longer propyl chain | May exhibit varying solubility and reactivity |

| 3-(Phenylamino)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Substituted with a phenyl group | Altered electronic properties affecting reactivity |

This table illustrates how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Case Studies

While specific case studies focusing solely on 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one are sparse in the literature, related studies provide insights into its potential applications:

- Antibacterial Studies : Research on related triazole compounds has shown promising results against resistant bacterial strains.

- Antioxidant Screening : Various derivatives have been screened for their ability to scavenge free radicals effectively.

- Cytotoxicity Evaluations : Investigations into the cytotoxic effects on cancer cell lines have indicated potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with aldehydes or ketones under acidic or basic conditions. For example, Schiff base formation with 1-aminoethyl groups can be achieved via refluxing in ethanol or acetic acid, followed by hydrochlorination .

- Critical Factors :

- Solvent choice (e.g., ethanol vs. acetic acid) impacts reaction kinetics and purity.

- Temperature control (50–55°C) minimizes side reactions like over-acylation .

- Yields range from 61–97%, influenced by substituent steric effects and recrystallization protocols .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at 3200–3400 cm⁻¹, C=O at 1650–1700 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., triazolone ring protons at δ 2.5–3.5 ppm) and confirms Schiff base formation .

- DFT/HF Calculations : B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets optimize geometry and predict NMR/IR spectra, achieving >90% correlation with experimental data .

Advanced Research Questions

Q. How do electronic properties (HOMO-LUMO, MEP) of this compound correlate with its reactivity in bioactivity studies?

- Computational Insights :

- HOMO-LUMO Analysis : Narrow energy gaps (ΔE ≈ 4–5 eV) suggest high electrophilicity, favoring interactions with biological targets like enzymes .

- Molecular Electrostatic Potential (MEP) : Negative potentials localized on the triazolone ring and aminoethyl group indicate nucleophilic attack sites, aligning with antioxidant mechanisms .

Q. What strategies resolve contradictions in reported mechanisms of enzyme inhibition (e.g., reversible vs. irreversible binding)?

- Case Study : While 4-diethylaminobenzaldehyde (DEAB) analogs were initially assumed to reversibly inhibit aldehyde dehydrogenase, crystallography revealed covalent acyl-enzyme adducts, confirming irreversible inhibition .

- Methodological Recommendations :

- Use X-ray crystallography or mass spectrometry to detect covalent adducts.

- Compare kinetic parameters (e.g., Ki, inactivation rates) under varying pH/temperature .

Q. How can potentiometric titration in non-aqueous media improve determination of acidity constants for triazolone derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.